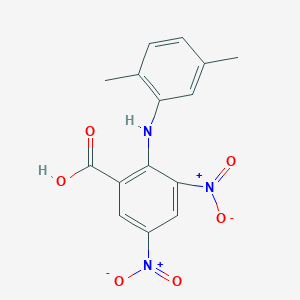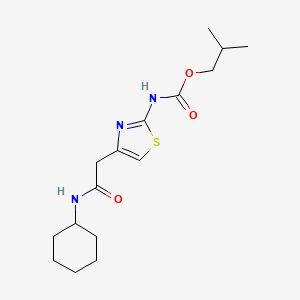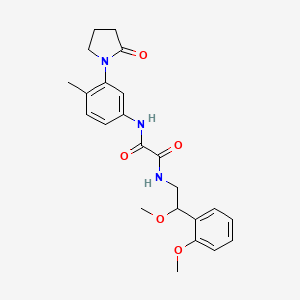
2-(2,5-Dimethylanilino)-3,5-dinitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylaniline is a colorless to dark yellow and colorless to brown liquid . It is a substrate for fungal laccases .
Synthesis Analysis
2,5-Dimethylaniline can be synthesized by the electrochemical oxidation in anhydrous NH4F·2.35 HF medium to form a conducting polymer, poly (2,5-dimethylaniline) . Another synthetic method involves the reaction between (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride and 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile in acetonitrile under reflux condition .Molecular Structure Analysis
The molecular formula of 2,5-Dimethylaniline is C8H11N . It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group .Chemical Reactions Analysis
2,5-Dimethylaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . It also undergoes electrochemical oxidation in anhydrous NH4F·2.35 HF medium to form a conducting polymer, poly (2,5-dimethylaniline) .Physical And Chemical Properties Analysis
2,5-Dimethylaniline has a melting point of 11.5 °C, a boiling point of 218 °C, and a density of 0.973 g/mL at 25 °C .Applications De Recherche Scientifique
Photosensitive Protecting Groups
This compound belongs to a broader class of photosensitive protecting groups used in synthetic chemistry. Such compounds are pivotal for their potential in synthesizing complex molecules through light-mediated reactions. Photosensitive protecting groups like 2-nitrobenzyl and 3,5-dimethoxybenzyl derivatives have shown promising applications in the development of novel synthetic pathways. These groups are advantageous due to their ability to be removed under mild conditions, thereby preserving the integrity of sensitive molecules (B. Amit, U. Zehavi, A. Patchornik, 1974).
Antioxidant and Antimicrobial Properties
Compounds structurally related to 2-(2,5-Dimethylanilino)-3,5-dinitrobenzoic acid have been studied for their biological properties. For instance, usnic acid and gallic acid, both of which share phenolic structures with potential antioxidative functions, have been explored for their anti-inflammatory, analgesic, antimicrobial, and UV protection activities. These studies highlight the diverse pharmacological applications of such compounds and underscore the need for further research to fully understand their efficacy and safety profiles (A. Araújo et al., 2015); (Jinrong Bai et al., 2020).
Luminescent Micelles for Sensing Applications
Luminescent micelles incorporating various luminescent tags, including some that may share reactive properties with this compound, have been developed as efficient sensors for detecting toxic and hazardous materials. This application is particularly relevant in environmental monitoring, where detecting trace amounts of pollutants or explosives is critical (Shashikana Paria et al., 2022).
Redox Mediators in Organic Pollutant Treatment
Enzymatic degradation of organic pollutants, a significant concern in industrial wastewater, benefits from the use of redox mediators. These mediators enhance the efficiency of enzymes in breaking down recalcitrant compounds. Research into similar compounds to this compound could provide new insights into developing more effective treatments for these pollutants (Maroof Husain, Q. Husain, 2007).
Electrochemical Surface Finishing and Energy Storage
Room-temperature haloaluminate ionic liquids, which might utilize compounds similar to this compound as components, have shown promise in electroplating and energy storage applications. Their unique properties make them suitable for creating novel materials with improved performance (T. Tsuda, G. Stafford, C. Hussey, 2017).
Mécanisme D'action
Target of Action
Anilines and benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Anilines and benzoic acid derivatives can undergo various reactions in the body, including acetylation, hydroxylation, and conjugation .
Biochemical Pathways
Anilines and benzoic acid derivatives are often involved in xenobiotic metabolism .
Pharmacokinetics
Anilines and benzoic acid derivatives are generally well absorbed and can undergo extensive metabolism in the body .
Result of Action
Anilines and benzoic acid derivatives can have various effects depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can affect the action of anilines and benzoic acid derivatives .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2,5-dimethylanilino)-3,5-dinitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6/c1-8-3-4-9(2)12(5-8)16-14-11(15(19)20)6-10(17(21)22)7-13(14)18(23)24/h3-7,16H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWQQPLHLSWMCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2597344.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2597350.png)

![1-[1-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone](/img/structure/B2597352.png)




